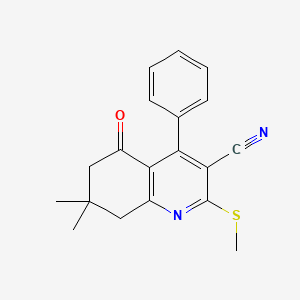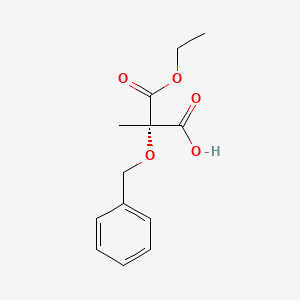
7,7-Dimethyl-2-(methylsulfanyl)-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,7-Dimethyl-2-(methylthio)-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a complex organic compound with a unique structure that includes a quinoline core, a phenyl group, and various functional groups such as a nitrile, a methylthio group, and a dimethyl substitution
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dimethyl-2-(methylthio)-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of dimedone (5,5-dimethylcyclohexane-1,3-dione) with an aryl aldehyde and thiourea in the presence of a catalyst such as zinc ferrite. The reaction proceeds through a series of steps including condensation, cyclization, and subsequent functional group modifications .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors and green chemistry principles to enhance yield and reduce environmental impact. Catalysts like zinc ferrite are preferred due to their efficiency and eco-friendly nature .
Análisis De Reacciones Químicas
Types of Reactions
7,7-Dimethyl-2-(methylthio)-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile can undergo various chemical reactions including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents or nitrating agents can be used under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Aplicaciones Científicas De Investigación
7,7-Dimethyl-2-(methylthio)-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antibacterial and antiviral agent
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Mecanismo De Acción
The mechanism of action of 7,7-Dimethyl-2-(methylthio)-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function. The exact pathways and molecular targets can vary depending on the specific application and biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
7,7-Dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl derivatives: These compounds share a similar quinoline core and are studied for their antibacterial and antiviral properties.
4-(7,7-Dimethyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-2-yl)morpholine derivatives: These compounds are also investigated for their antiviral activities.
Uniqueness
7,7-Dimethyl-2-(methylthio)-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C19H18N2OS |
|---|---|
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
7,7-dimethyl-2-methylsulfanyl-5-oxo-4-phenyl-6,8-dihydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C19H18N2OS/c1-19(2)9-14-17(15(22)10-19)16(12-7-5-4-6-8-12)13(11-20)18(21-14)23-3/h4-8H,9-10H2,1-3H3 |
Clave InChI |
MCVCGMGMPUPGMH-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=C(C(=O)C1)C(=C(C(=N2)SC)C#N)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{2-[(3,4-dichlorobenzyl)oxy]benzyl}-2-butanamine](/img/structure/B13356204.png)
![(2R,3S)-3-Amino-5-(2-(benzyloxy)ethyl)-7-fluoro-2-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one](/img/structure/B13356206.png)

![3-(4-chlorobenzyl)-5-[(2-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B13356213.png)

![6-[(3,4-Dimethylphenoxy)methyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356235.png)



![6-(3-Fluorophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356253.png)
![(3R,4R)-4-(Benzo[d][1,3]dioxol-5-ylamino)pyrrolidin-3-ol](/img/structure/B13356254.png)

